Cas no 72566-65-5 (4-bromo-2-(chloromethyl)phenol)

4-ブロモ-2-(クロロメチル)フェノールは、有機合成化学において重要な中間体として広く利用される化合物です。分子内にブロモ基とクロロメチル基を有するため、多様な官能基変換が可能であり、医薬品や農薬、機能性材料の合成において有用な出発原料となります。特に、芳香族求電子置換反応や求核置換反応に対して高い反応性を示すことが特徴です。また、結晶性が良好で取り扱いが比較的容易な点も実用的な利点です。適切な条件下で安定性が保たれるため、精密合成における信頼性の高い試薬として評価されています。

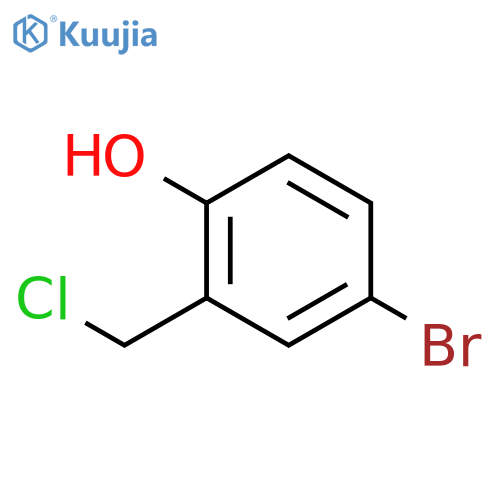

72566-65-5 structure

商品名:4-bromo-2-(chloromethyl)phenol

4-bromo-2-(chloromethyl)phenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-bromo-2-(chloromethyl)-

- 4-bromo-2-(chloromethyl)phenol

-

4-bromo-2-(chloromethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010238-1g |

5-Bromo-2-hydroxybenzyl chloride |

72566-65-5 | 97% | 1g |

$1519.80 | 2023-09-01 | |

| Enamine | EN300-1915669-0.1g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 0.1g |

$715.0 | 2023-09-17 | ||

| Enamine | EN300-1915669-5.0g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 5g |

$2360.0 | 2023-06-01 | ||

| Enamine | EN300-1915669-1g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 1g |

$813.0 | 2023-09-17 | ||

| Alichem | A013010238-500mg |

5-Bromo-2-hydroxybenzyl chloride |

72566-65-5 | 97% | 500mg |

$863.90 | 2023-09-01 | |

| Enamine | EN300-1915669-2.5g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 2.5g |

$1594.0 | 2023-09-17 | ||

| Enamine | EN300-1915669-0.25g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 0.25g |

$748.0 | 2023-09-17 | ||

| Enamine | EN300-1915669-1.0g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 1g |

$813.0 | 2023-06-01 | ||

| Enamine | EN300-1915669-0.5g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 0.5g |

$781.0 | 2023-09-17 | ||

| Enamine | EN300-1915669-10.0g |

4-bromo-2-(chloromethyl)phenol |

72566-65-5 | 10g |

$3500.0 | 2023-06-01 |

4-bromo-2-(chloromethyl)phenol 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

72566-65-5 (4-bromo-2-(chloromethyl)phenol) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量